2,4-Dimethyl-6-fluorophenylacetic acid
Description
2,4-Dimethyl-6-fluorophenylacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions and a fluorine atom at the 6-position. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure combines steric effects from the methyl groups with electronic effects from fluorine, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
DETJKLQSONQWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.
Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.
Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.
Scientific Research Applications
2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Similarity scores based on structural overlap with the target compound .
Physicochemical Properties
- Acidity and Solubility: Fluorine’s electronegativity increases the acidity of the acetic acid group compared to non-fluorinated analogs. However, methyl groups at the 2- and 4-positions reduce water solubility due to steric hindrance and hydrophobicity. For example, 2,6-Difluoro-4-methoxyphenylacetic acid (similarity score 0.90) exhibits higher solubility in polar solvents than 2,4-dimethyl derivatives due to its methoxy group .
- Thermal Stability : Methyl-substituted compounds like this compound are more thermally stable than halogen-rich analogs (e.g., 2,4-dichloro derivatives), as seen in the decomposition profiles of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
